molecular formula C6H8Cl2N2 B1525704 2-(Chloromethyl)-5-methylpyrimidine hydrochloride CAS No. 1384430-75-4

2-(Chloromethyl)-5-methylpyrimidine hydrochloride

Cat. No.: B1525704
CAS No.: 1384430-75-4
M. Wt: 179.04 g/mol
InChI Key: HTCRCIHHNQXFGF-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5-methylpyrimidine hydrochloride is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are essential components of nucleic acids. This particular compound is characterized by the presence of a chloromethyl group at the second position and a methyl group at the fifth position of the pyrimidine ring, with the hydrochloride salt form enhancing its solubility in water.

Scientific Research Applications

2-(Chloromethyl)-5-methylpyrimidine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex pyrimidine derivatives and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly those targeting nucleic acid synthesis and function.

    Industry: The compound is utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Safety and Hazards

This compound is harmful if swallowed and causes severe skin burns and eye damage . It’s recommended to avoid breathing its dust or mist, and to use only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-5-methylpyrimidine hydrochloride typically involves the chloromethylation of 5-methylpyrimidine. One common method includes the reaction of 5-methylpyrimidine with formaldehyde and hydrochloric acid, which introduces the chloromethyl group at the second position of the pyrimidine ring. The reaction is usually carried out under acidic conditions to facilitate the formation of the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as crystallization and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-5-methylpyrimidine hydrochloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted pyrimidine derivatives.

    Oxidation: The methyl group at the fifth position can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can undergo reduction reactions to form derivatives with reduced functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines are commonly used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or neutral conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Substituted pyrimidine derivatives with various functional groups.

    Oxidation: Pyrimidine carboxylic acids or aldehydes.

    Reduction: Reduced pyrimidine derivatives with altered functional groups.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5-methylpyrimidine hydrochloride involves its interaction with nucleophilic sites in biological molecules. The chloromethyl group can form covalent bonds with nucleophilic centers such as amino, hydroxyl, or thiol groups in proteins and nucleic acids. This interaction can lead to the inhibition of enzymatic activities or the disruption of nucleic acid functions, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)pyridine hydrochloride
  • 2-(Chloromethyl)-4-methylpyrimidine hydrochloride
  • 2-(Chloromethyl)-6-methylpyrimidine hydrochloride

Comparison

Compared to similar compounds, 2-(Chloromethyl)-5-methylpyrimidine hydrochloride is unique due to the specific positioning of the methyl group at the fifth position of the pyrimidine ring. This structural feature can influence its reactivity and interaction with biological targets, making it distinct in terms of its chemical and biological properties.

Properties

IUPAC Name

2-(chloromethyl)-5-methylpyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2.ClH/c1-5-3-8-6(2-7)9-4-5;/h3-4H,2H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTCRCIHHNQXFGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00721001
Record name 2-(Chloromethyl)-5-methylpyrimidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00721001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1384430-75-4
Record name Pyrimidine, 2-(chloromethyl)-5-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1384430-75-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Chloromethyl)-5-methylpyrimidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00721001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(chloromethyl)-5-methylpyrimidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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